2-(Furan-2-yl)-4-methylbenzo[d]thiazole
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Overview
Description
2-(Furan-2-yl)-4-methylbenzo[d]thiazole is a heterocyclic compound that features both furan and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The presence of the furan ring, known for its reactivity, and the thiazole ring, known for its biological activity, makes this compound a valuable target for synthesis and study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The resulting intermediate is then subjected to cyclization under acidic conditions to form the desired thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-4-methylbenzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Brominated or nitrated furan derivatives.
Scientific Research Applications
2-(Furan-2-yl)-4-methylbenzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The biological activity of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole is attributed to its ability to interact with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)benzothiazole: Lacks the methyl group at the 4-position.
4-Methylbenzo[d]thiazole: Lacks the furan ring.
2-(Thiophen-2-yl)-4-methylbenzo[d]thiazole: Contains a thiophene ring instead of a furan ring.
Uniqueness
2-(Furan-2-yl)-4-methylbenzo[d]thiazole is unique due to the presence of both the furan and thiazole rings, which confer distinct reactivity and biological activity. The methyl group at the 4-position also influences its chemical properties and biological interactions, making it a compound of particular interest in various fields of research.
Properties
IUPAC Name |
2-(furan-2-yl)-4-methyl-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NOS/c1-8-4-2-6-10-11(8)13-12(15-10)9-5-3-7-14-9/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXTXZKNCUTREC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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